N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
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Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a complex organic compound that features a benzothiophene ring fused with a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiophene Ring: Starting from a suitable precursor, the benzothiophene ring can be synthesized through cyclization reactions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through the reaction of a thiourea derivative with a suitable carbonyl compound.
Coupling Reactions: The final step involves coupling the benzothiophene and thiazolidine intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the cyano or imino groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might find applications in the development of new materials, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide: can be compared with other benzothiophene or thiazolidine derivatives.
Benzothiophene Derivatives: Compounds like 2-aminobenzothiophene or benzothiophene-2-carboxylic acid.
Thiazolidine Derivatives: Compounds such as thiazolidine-2,4-dione or 2-iminothiazolidine.
Uniqueness
The uniqueness of this compound lies in its combined benzothiophene and thiazolidine rings, which provide a distinct structural framework that can be exploited for various chemical modifications and applications.
Properties
Molecular Formula |
C14H14N4O2S2 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
InChI |
InChI=1S/C14H14N4O2S2/c15-6-8-7-3-1-2-4-9(7)21-13(8)17-11(19)5-10-12(20)18-14(16)22-10/h10H,1-5H2,(H,17,19)(H2,16,18,20) |
InChI Key |
UIQLTFGWNIGNAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CC3C(=O)NC(=N)S3)C#N |
Origin of Product |
United States |
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